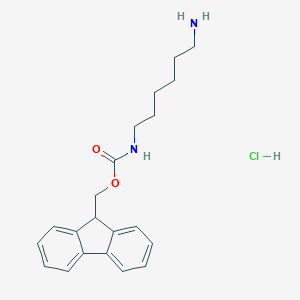

Fmoc-1,6-diaminohexane hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDQIWLYPJOUMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384732 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-37-3 | |

| Record name | Fmoc-1,6-diaminohexane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: Structure Elucidation of Fmoc-1,6-diaminohexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride (Fmoc-1,6-diaminohexane hydrochloride). It details the synthetic protocol, spectroscopic characterization, and data interpretation essential for confirming the chemical structure of this versatile molecule, which is a key building block in peptide synthesis and drug development.

Chemical Structure and Properties

This compound is a mono-protected diamine linker. The lipophilic Fmoc protecting group allows for its application in organic-phase synthesis and provides a convenient handle for purification and monitoring by UV spectroscopy. The free primary amine at the terminus of the hexane (B92381) chain is available for conjugation, while the other is protected as a carbamate. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₆N₂O₂·HCl | [1] |

| Molecular Weight | 374.90 g/mol | [1] |

| CAS Number | 166410-37-3 | [1] |

| Appearance | White to off-white crystalline powder | |

| Purity | ≥98% (TLC), ≥99% (HPLC) | [1] |

| Melting Point | Approximately 160 °C |

Synthesis Protocol

The synthesis of this compound is typically achieved through the selective mono-protection of 1,6-diaminohexane. A common and effective method involves the reaction of a large excess of the diamine with a limited amount of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of excess diamine statistically favors the formation of the mono-substituted product over the di-substituted byproduct. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

A detailed experimental protocol, adapted from the literature, is as follows:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 1,6-diaminohexane (10 equivalents) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Addition of Fmoc-OSu: A solution of Fmoc-OSu (1 equivalent) in dioxane is added dropwise to the stirred solution of 1,6-diaminohexane over a period of 1-2 hours. The slow addition helps to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of dichloromethane and methanol (B129727) (e.g., 9:1 v/v) with visualization under UV light (254 nm) and staining with ninhydrin.

-

Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove the excess 1,6-diaminohexane and other water-soluble impurities.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol in dichloromethane.

-

Salt Formation: The purified Fmoc-1,6-diaminohexane free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield a white solid.

Logical Flow of Synthesis

Caption: Synthetic workflow for this compound.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | d | 2H | Ar-H (Fmoc) |

| ~7.6-7.7 | d | 2H | Ar-H (Fmoc) |

| ~7.3-7.4 | t | 2H | Ar-H (Fmoc) |

| ~7.2-7.3 | t | 2H | Ar-H (Fmoc) |

| ~4.3-4.4 | d | 2H | Fmoc-CH₂ |

| ~4.2 | t | 1H | Fmoc-CH |

| ~3.1 | q | 2H | -NH-CH₂- |

| ~2.8-2.9 | t | 2H | -CH₂-NH₃⁺ |

| ~1.6 | m | 2H | -CH₂- |

| ~1.4-1.5 | m | 2H | -CH₂- |

| ~1.3 | m | 4H | -CH₂-CH₂- |

Note: Predicted chemical shifts are based on known values for similar structures. The exact values may vary depending on the solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (Carbamate) |

| ~144 | Ar-C (Fmoc) |

| ~141 | Ar-C (Fmoc) |

| ~128 | Ar-CH (Fmoc) |

| ~127 | Ar-CH (Fmoc) |

| ~125 | Ar-CH (Fmoc) |

| ~120 | Ar-CH (Fmoc) |

| ~66 | Fmoc-CH₂ |

| ~47 | Fmoc-CH |

| ~41 | -NH-CH₂- |

| ~40 | -CH₂-NH₃⁺ |

| ~30 | -CH₂- |

| ~27 | -CH₂- |

| ~26 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H stretch (carbamate) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~2850-2950 | Strong | C-H stretch (aliphatic) |

| ~1690-1720 | Strong | C=O stretch (carbamate) |

| ~1520-1540 | Medium | N-H bend (amide II) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~740-760 | Strong | C-H out-of-plane bend (ortho-disubstituted aromatic) |

Note: One supplier confirms the identity of the compound via IR, stating it "passes test".

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 5: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ (Free Base) | 339.2067 | ~339.2 |

| [M+Na]⁺ (Free Base) | 361.1886 | ~361.2 |

Note: The observed mass will be for the free base (C₂₁H₂₆N₂O₂). The hydrochloride is not typically observed in the mass spectrum under standard ESI conditions.

Experimental Workflow for Structure Elucidation

The following diagram illustrates the typical workflow for the complete structure elucidation of a newly synthesized batch of this compound.

Caption: Workflow for the structure elucidation of the target compound.

Conclusion

The structural integrity of this compound is critical for its successful application in research and development. By employing the synthetic and analytical protocols outlined in this guide, researchers can confidently verify the identity and purity of this important chemical linker. The combination of NMR, IR, and mass spectrometry provides a robust and comprehensive dataset for the unequivocal elucidation of its structure.

References

A Technical Guide to the Solubility of Fmoc-1,6-diaminohexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-1,6-diaminohexane hydrochloride, a key reagent in peptide synthesis and drug development. Understanding the solubility of this compound is critical for its effective use in synthetic and formulation processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow for this process.

Core Topic: Solubility Profile of this compound

This compound is a derivative of 1,6-diaminohexane where one of the amino groups is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the other is present as a hydrochloride salt. This structure influences its solubility, making it a molecule with both hydrophobic (Fmoc group) and hydrophilic (hydrochloride salt) characteristics. The solubility is therefore highly dependent on the nature of the solvent.

Data Presentation: Solubility in Various Solvents

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, a combination of specific data points and qualitative information from analogous compounds and general principles of organic chemistry allows for the compilation of a useful solubility profile.

| Solvent | Chemical Formula | Solvent Type | Quantitative Solubility | Qualitative Solubility & Remarks |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 3.33 mg/mL (8.88 mM)[1] | Good . Sonication is recommended to aid dissolution[1]. |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Data not available | Generally Good . DMF is a common solvent for Fmoc-protected amino acids and peptide synthesis[2][3]. However, for some amine hydrochlorides, solubility can be limited, and precipitation after a few minutes has been anecdotally reported for similar compounds. |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Data not available | Generally Good . NMP is often used in peptide synthesis and can be a good solvent for Fmoc-protected compounds[2][3]. Similar to DMF, precipitation can sometimes occur over time. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Data not available | Limited/Poor . DCM is generally a poor solvent for charged species like hydrochloride salts. While the Fmoc group has some non-polar character, the salt moiety significantly reduces solubility in non-polar solvents[4]. |

| Water | H₂O | Polar Protic | Data not available | Moderate to Low . The presence of the large, hydrophobic Fmoc group is expected to limit aqueous solubility, despite the hydrophilic hydrochloride salt. The free amine would be more soluble. |

| Methanol (B129727) (MeOH) | CH₄O | Polar Protic | Data not available | Moderate . Polar protic solvents like methanol can solvate both the ionic and organic parts of the molecule to some extent. |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Data not available | Moderate to Low . Acetonitrile is less polar than DMF and DMSO and may be a poorer solvent for the hydrochloride salt. |

Experimental Protocols

Determining the solubility of a compound like this compound is crucial for process development and formulation. A standard and reliable method for this is the isothermal equilibrium method.

Protocol: Isothermal Equilibrium Solubility Determination

Objective: To determine the saturation solubility of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, DMF)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent for use as a calibration standard.

-

Prepare a series of dilutions from the stock solution to create a calibration curve.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor

-

Considerations:

-

The hydrochloride salt can be neutralized by the addition of a base, which would significantly alter the solubility profile, likely increasing solubility in less polar organic solvents and decreasing it in aqueous solutions.

-

For accurate results, the temperature must be strictly controlled throughout the experiment.

-

It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the isothermal equilibrium method.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic and Synthetic Profile of Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1,6-diaminohexane hydrochloride is a key bifunctional linker molecule utilized extensively in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of functionalized materials. The presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the terminal amines and a hydrochloride salt on the other allows for selective and sequential chemical modifications. This guide provides a detailed overview of the spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy) and a general synthetic and analytical workflow for this compound, offering valuable data for researchers in peptide chemistry and drug discovery.

Chemical Structure and Properties

-

IUPAC Name: (9H-fluoren-9-yl)methyl (6-aminohexyl)carbamate hydrochloride

-

Molecular Formula: C₂₁H₂₇ClN₂O₂

-

Molecular Weight: 374.91 g/mol

-

Appearance: White to off-white crystalline powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a common solvent for this type of compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.1 - 7.9 (br s) | Broad Singlet | 3 | -NH₃⁺ (amine hydrochloride) |

| 7.89 | d | 2 | Aromatic CH (Fmoc) |

| 7.71 | d | 2 | Aromatic CH (Fmoc) |

| 7.42 | t | 2 | Aromatic CH (Fmoc) |

| 7.33 | t | 2 | Aromatic CH (Fmoc) |

| ~7.2 (br t) | Broad Triplet | 1 | -NH-COO- (carbamate) |

| 4.31 | d | 2 | -O-CH₂- (Fmoc) |

| 4.22 | t | 1 | -CH- (Fmoc) |

| ~2.95 | q | 2 | -CH₂-NH-COO- |

| ~2.75 | t | 2 | -CH₂-NH₃⁺ |

| ~1.45 | m | 4 | -CH₂-CH₂-NH-COO- and -CH₂-CH₂-NH₃⁺ |

| ~1.28 | m | 4 | -CH₂-CH₂-CH₂-NH- and -CH₂-CH₂-CH₂-NH₃⁺ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | Carbonyl (-NH-C OO-) |

| ~144.0, ~141.2 | Quaternary Aromatic C (Fmoc) |

| ~127.8, ~127.2 | Aromatic CH (Fmoc) |

| ~125.5 | Aromatic CH (Fmoc) |

| ~120.3 | Aromatic CH (Fmoc) |

| ~65.8 | -O-C H₂- (Fmoc) |

| ~47.0 | -C H- (Fmoc) |

| ~39.0 | -C H₂-NH₃⁺ |

| ~30.0 | -C H₂-NH-COO- |

| ~28.5, ~27.0, ~26.0, ~25.5 | Methylene carbons of the hexane (B92381) chain |

Infrared (IR) Spectroscopy

Sample Preparation: KBr pellet method.

Table 3: Representative FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3400 | Medium | N-H stretch (carbamate) |

| ~3000-2800 | Strong | N-H stretch (primary amine hydrochloride, broad) |

| ~2930, ~2855 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1600, ~1500 | Medium | N-H bend (amine hydrochloride and carbamate) |

| ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1100 | Strong | C-O stretch |

| ~760, ~740 | Strong | C-H out-of-plane bend (aromatic, ortho-disubstituted-like) |

Experimental Protocols

Synthesis of mono-Fmoc-1,6-diaminohexane Hydrochloride

This protocol is a general procedure for the selective mono-protection of a diamine.

-

Dissolution: Dissolve 1,6-diaminohexane in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Basification: Add a base such as sodium carbonate to the solution to deprotonate one of the amino groups.

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane to the reaction mixture at 0-5 °C with vigorous stirring. The stoichiometry should be carefully controlled to favor mono-substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, acidify the reaction mixture with hydrochloric acid. This will protonate the unreacted amino group, forming the hydrochloride salt, and also precipitate any unreacted Fmoc-Cl as Fmoc-OH.

-

Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence should be used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample in an agate mortar. Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and mix thoroughly by grinding until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Synthesis, Purification, and Characterization Workflow.

Applications

This compound is a versatile building block with numerous applications in research and development:

-

Peptide Synthesis: It serves as a spacer or linker to introduce a primary amine for further functionalization in complex peptide structures.

-

Drug Development: Used in the design of peptide-based therapeutics and diagnostics, where the diaminohexane moiety can modulate properties like solubility and cell permeability.

-

Bioconjugation: Facilitates the linking of peptides to other biomolecules, such as proteins, antibodies, or nucleic acids.

-

Materials Science: Employed in the creation of functionalized polymers and surfaces for various biomedical and biotechnological applications.

An In-depth Technical Guide to the Storage and Stability of Fmoc-1,6-diaminohexane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-1,6-diaminohexane hydrochloride is a critical building block in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics and diagnostics. Its proper storage and handling are paramount to ensure its integrity and prevent the introduction of impurities into synthetic workflows. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and experimental protocols for assessing the stability of this compound.

Introduction

N-(9-fluorenylmethoxycarbonyl)-1,6-diaminohexane hydrochloride is a bifunctional linker molecule. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group for one of the primary amines of the 1,6-diaminohexane spacer. This allows for the selective incorporation of the hexane (B92381) linker into a peptide sequence or its conjugation to other molecules. The hydrochloride salt form enhances the compound's solubility and stability. Understanding the stability of this reagent is crucial for its effective use in research and manufacturing.

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of this compound.

Storage Conditions: Based on information from various suppliers, the following storage conditions are recommended:

-

Temperature: Refrigeration at 2-8°C is a common recommendation for short-term storage.[1] For long-term storage, temperatures of -4°C or below are advised to minimize degradation.[2]

-

Light: The compound should be stored protected from light, as the fluorenyl group can be susceptible to photolytic degradation.

-

Moisture: The hydrochloride salt is hygroscopic. Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to prevent moisture absorption.

Handling Precautions:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the compound.

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

-

Handle the compound in a well-ventilated area or a fume hood.

Physicochemical Properties and Purity

The table below summarizes the key physicochemical properties and typical purity specifications for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆N₂O₂·HCl | [2][3] |

| Molecular Weight | 374.9 g/mol | [2][3] |

| Appearance | White to off-white or beige crystalline powder | [1][2] |

| Purity (by HPLC/TLC) | ≥98% or ≥99% | [1][2][3] |

| Storage Temperature | 2-8°C or ≤ -4°C | [1][2] |

Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The primary degradation pathway is the base-catalyzed cleavage of the Fmoc group.

References

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc Chemistry for Solid-Phase Peptide Synthesis

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][][3] Introduced in the late 1970s, Fmoc chemistry offers a milder and more versatile alternative to the traditional Boc/Benzyl approach, enabling the efficient synthesis of complex and lengthy peptide sequences with high purity.[4][5] This guide provides a comprehensive overview of the core principles of Fmoc chemistry, its application in SPPS, detailed experimental protocols, and key quantitative parameters, tailored for professionals in the fields of chemical biology and drug development.

The Fmoc strategy is predicated on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of amino acids.[][6][7] This is complemented by the use of acid-labile protecting groups for the side chains of reactive amino acids, ensuring orthogonality and selective deprotection throughout the synthesis cycles.[4][5][6] The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin.[3][8][9][10] Each cycle of amino acid addition consists of two main steps: the removal of the Fmoc group (deprotection) and the formation of a new peptide bond (coupling).[8][10][11]

Core Principles of Fmoc Chemistry

The success of Fmoc-based SPPS lies in the clever exploitation of the chemical properties of the Fmoc group and the solid support.

The Fmoc Protecting Group

The Fmoc group is a carbamate (B1207046) formed between 9-fluorenylmethanol and the α-amino group of an amino acid.[12] Its defining characteristic is its lability under mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7][13] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of an acidic proton at the 9-position of the fluorene (B118485) ring system.[12][14] This leads to the formation of a dibenzofulvene intermediate, which is subsequently scavenged by the amine base.[13][14]

The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which allows for real-time monitoring of the deprotection step, a feature widely used to quantify reaction completion and determine the initial loading of the first amino acid on the resin.[4][6]

Solid Supports (Resins)

In SPPS, the growing peptide chain is covalently attached to an insoluble polymer support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[8][9][10] The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[1][11]

-

Wang Resin: Used for the synthesis of peptides with a C-terminal carboxylic acid.[1][11]

-

Rink Amide Resin: Employed for the synthesis of peptide amides.[1][11][15]

-

2-Chlorotrityl Chloride Resin: Offers a highly acid-labile linkage, suitable for producing fully protected peptide fragments and peptides with C-terminal carboxylic acids.[11][16]

The Fmoc-SPPS Workflow

The synthesis of a peptide using Fmoc chemistry follows a cyclical process of deprotection, washing, coupling, and washing.[8][9][10][17] This cycle is repeated for each amino acid in the desired sequence.

Logical Workflow of Fmoc Solid-Phase Peptide Synthesis

Caption: A flowchart illustrating the cyclical steps of Fmoc-based solid-phase peptide synthesis.

Key Experimental Steps and Protocols

Resin Preparation and First Amino Acid Loading

The initial step involves swelling the resin in a suitable solvent, typically dichloromethane (B109758) (DCM) or DMF, to allow for efficient diffusion of reagents.[11][18] The first Fmoc-protected amino acid is then covalently attached to the resin.

Experimental Protocol: Loading the First Amino Acid onto Wang Resin

-

Place the Wang resin in a reaction vessel and swell in DMF for 1 hour.[18]

-

Prepare a solution of the Fmoc-amino acid (5 equivalents relative to resin capacity) and an activating agent such as HBTU (5 equivalents) in DMF.[18]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA) (10 equivalents), to the amino acid solution.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin extensively with DMF and DCM to remove excess reagents.

-

Cap any unreacted functional groups on the resin using a capping mixture (e.g., acetic anhydride (B1165640) and pyridine (B92270) in DMF) for 30 minutes.[11]

-

Wash the resin again with DMF and DCM and dry under vacuum.

Fmoc Deprotection

The removal of the Fmoc group exposes the N-terminal amine of the growing peptide chain, making it available for coupling with the next amino acid.

Fmoc Deprotection Mechanism

Caption: The base-catalyzed β-elimination mechanism for the removal of the Fmoc protecting group.

Experimental Protocol: Fmoc Deprotection

-

Swell the Fmoc-peptidyl-resin in DMF for at least 1 hour.[4]

-

Drain the solvent and add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring it is fully submerged.[4][7][11]

-

Agitate the mixture for a specified period, typically in two stages (e.g., 5 and 10 minutes).[16]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11][16]

Peptide Coupling

The coupling step involves the formation of a peptide bond between the newly deprotected N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid. This reaction is facilitated by activating agents.

Peptide Bond Formation Mechanism

Caption: The activation and coupling steps in peptide bond formation during Fmoc SPPS.

Experimental Protocol: Amino Acid Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (typically 3-5 equivalents) and a coupling agent such as HBTU or HATU (equivalent to the amino acid) in DMF.[11][16]

-

Add a base like DIPEA or 2,4,6-collidine (2 equivalents relative to the amino acid) to the solution to activate the amino acid.[11][16]

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the reaction mixture for a period ranging from 15 minutes to several hours, depending on the specific amino acids being coupled.[11]

-

Drain the coupling solution and wash the resin extensively with DMF.

Cleavage and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][9]

Experimental Protocol: Cleavage from Resin

-

Wash the fully assembled peptidyl-resin with DCM and dry it.

-

Prepare a cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). TIS acts as a scavenger to trap reactive cationic species generated during deprotection.[1]

-

Add the cleavage cocktail to the resin and stir at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide product.

Quantitative Data in Fmoc Chemistry

The efficiency and success of Fmoc-SPPS are governed by several quantitative parameters. The following tables summarize key data points for common procedures.

Table 1: Common Reagents and Concentrations in Fmoc-SPPS

| Step | Reagent | Typical Concentration/Ratio | Solvent | Purpose | Reference |

| Deprotection | Piperidine | 20-50% (v/v) | DMF | Removal of Fmoc group | [7][13] |

| Coupling | Fmoc-Amino Acid | 3-5 equivalents | DMF | Building block | [18] |

| HBTU/HATU | 3-5 equivalents | DMF | Activating agent | [11][16] | |

| DIPEA/Collidine | 6-10 equivalents | DMF | Base for activation | [11][16] | |

| Cleavage | Trifluoroacetic Acid (TFA) | 95% | - | Cleavage from resin and side-chain deprotection | [1] |

| Triisopropylsilane (TIS) | 2.5% | - | Scavenger | [1] | |

| Water | 2.5% | - | Scavenger | [1] | |

| Capping | Acetic Anhydride/Pyridine | - | DMF | Block unreacted amines | [11] |

Table 2: Typical Reaction Times in Fmoc-SPPS

| Process | Typical Duration | Factors Influencing Duration | Reference |

| Resin Swelling | 30-60 minutes | Resin type and solvent | [11][18] |

| Fmoc Deprotection | 5-20 minutes | Peptide sequence, aggregation | [13][16][18] |

| Amino Acid Coupling | 15 minutes - 12 hours | Steric hindrance of amino acids, peptide length, aggregation | [11] |

| Capping | 30 minutes | - | [11] |

| Cleavage | 2-3 hours | Resin linkage, protecting groups | [1] |

Table 3: Common Side-Chain Protecting Groups in Fmoc Chemistry

| Amino Acid | Side-Chain Protecting Group | Cleavage Condition | Reference |

| Aspartic Acid, Glutamic Acid | tert-Butyl (tBu) | Acid (TFA) | [6] |

| Serine, Threonine, Tyrosine | tert-Butyl (tBu) | Acid (TFA) | [6][19] |

| Lysine, Tryptophan | tert-Butoxycarbonyl (Boc) | Acid (TFA) | [6][19] |

| Arginine | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid (TFA) | [6][19] |

| Cysteine, Asparagine, Glutamine, Histidine | Trityl (Trt) | Acid (TFA) | [6][19] |

Conclusion

Fmoc chemistry, in conjunction with solid-phase synthesis, provides a robust, efficient, and versatile platform for the chemical synthesis of peptides. Its mild reaction conditions and the orthogonality of its protecting group strategy have made it the predominant method in both academic research and industrial manufacturing.[1][5] A thorough understanding of the core principles, experimental protocols, and quantitative parameters outlined in this guide is essential for researchers, scientists, and drug development professionals to successfully leverage this powerful technology for the creation of novel peptides with diverse applications. The continuous development of new resins, coupling reagents, and automated synthesizers further enhances the capabilities of Fmoc-SPPS, promising even greater efficiency and scope in the future.[10][20]

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. jpt.com [jpt.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. genscript.com [genscript.com]

- 8. bachem.com [bachem.com]

- 9. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]

- 10. bachem.com [bachem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [merckmillipore.com]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Fmoc Amino Acids [cem.com]

- 20. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of C-Terminally Modified Peptides using Fmoc-1,6-diaminohexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient chemical synthesis of peptides. The functionalization of the C-terminus of a peptide can significantly influence its biological activity, stability, and pharmacokinetic properties. The use of diamine linkers, such as 1,6-diaminohexane, allows for the introduction of a flexible spacer at the C-terminus, enabling further conjugation or modification. This document provides a detailed protocol for the incorporation of Fmoc-1,6-diaminohexane hydrochloride onto a 2-chlorotrityl chloride (2-CTC) resin and the subsequent solid-phase synthesis of a target peptide.

The 2-CTC resin is highly acid-labile, which permits the cleavage of the final peptide under mild acidic conditions, preserving acid-sensitive side-chain protecting groups if necessary. The primary challenge in utilizing this compound is its poor solubility in common SPPS solvents and the presence of the hydrochloride salt, which must be neutralized for efficient coupling. This protocol addresses these challenges to ensure successful loading and synthesis.

Data Presentation

Quantitative data for the described procedures are summarized in the tables below. These values are representative and may vary depending on the specific peptide sequence and laboratory conditions.

Table 1: Resin Loading and Synthesis Parameters

| Parameter | Typical Value | Method of Determination |

| Resin Type | 2-Chlorotrityl Chloride (2-CTC) | Manufacturer's Specification |

| Initial Resin Substitution | 1.0 - 1.6 mmol/g | Manufacturer's Specification |

| Fmoc-1,6-diaminohexane Loading | 0.4 - 0.8 mmol/g | UV-Vis Spectrophotometry (Fmoc Cleavage Assay) |

| Fmoc Deprotection Efficiency | > 99% | UV-Vis Spectrophotometry of Piperidine-Dibenefulvene Adduct |

| Amino Acid Coupling Efficiency | > 99% | Kaiser Test or TNBS Test |

| Final Peptide Purity (Crude) | 70 - 90% | RP-HPLC |

Table 2: Reagents for a Typical 0.1 mmol Scale Synthesis

| Reagent | Amount | Molar Excess (relative to resin loading) |

| 2-CTC Resin (1.2 mmol/g) | 125 mg | - |

| Fmoc-1,6-diaminohexane HCl | 140 mg (0.375 mmol) | 2.5 eq |

| Diisopropylethylamine (DIPEA) | 260 µL (1.5 mmol) | 10 eq |

| Fmoc-Amino Acid | 0.5 mmol | 5 eq |

| HATU | 189 mg (0.5 mmol) | 5 eq |

| DIPEA (for coupling) | 174 µL (1.0 mmol) | 10 eq |

| Piperidine (B6355638) in DMF | 20% (v/v) | - |

| TFA Cleavage Cocktail | 10 mL | - |

Experimental Protocols

Resin Preparation and Swelling

-

Place the 2-CTC resin in a suitable reaction vessel.

-

Add dichloromethane (B109758) (DCM) (10 mL/g of resin) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM using nitrogen pressure.

Loading of this compound onto 2-CTC Resin

Note: this compound has limited solubility. It is crucial to ensure complete dissolution and neutralization for efficient coupling.

-

In a separate flask, dissolve this compound (2.5 eq) in a minimal amount of N,N-dimethylformamide (DMF) (approx. 2-3 mL for 0.1 mmol scale).

-

Add DCM (approx. 5-7 mL) to the solution.

-

Add DIPEA (10 eq) to the solution to neutralize the hydrochloride salt and facilitate the reaction. Ensure the solution is clear.

-

Add the solution of the linker to the swollen resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted trityl chloride groups, add methanol (B129727) (0.8 mL/g of initial resin) to the reaction vessel and agitate for 30 minutes.

-

Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry a small sample of the resin under vacuum to determine the loading capacity.

Determination of Resin Loading (Fmoc Assay)

-

Accurately weigh 2-3 mg of the dried, loaded resin into a glass vial.

-

Add 1 mL of 20% piperidine in DMF.

-

Vortex the mixture for 30 minutes to ensure complete Fmoc group cleavage.

-

Dilute the solution with a known volume of DMF (e.g., add the 1 mL solution to 9 mL of DMF for a 1:10 dilution).

-

Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer. Use 20% piperidine in DMF (identically diluted) as a blank.

-

Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g) (where 7800 M⁻¹cm⁻¹ is the molar extinction coefficient of the dibenzofulvene-piperidine adduct)

Solid-Phase Peptide Synthesis Cycle

The following steps are repeated for the coupling of each amino acid in the peptide sequence.

4.1. Fmoc Deprotection

-

Swell the resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x).

4.2. Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-amino acid (5 eq) and a coupling agent such as HATU (5 eq) in DMF.

-

Add DIPEA (10 eq) to the solution and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) (Kaiser) test. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

-

After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).

-

Dry the resin under vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water . Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Application Notes and Protocols for Fmoc-1,6-diaminohexane as a Bioconjugation Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane is a versatile heterobifunctional linker widely employed in bioconjugation, peptide synthesis, and drug development.[1][2] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of its two primary amine functionalities. This design allows for the selective and sequential conjugation of different molecules. The Fmoc group provides stability during synthesis and can be readily removed under mild basic conditions to expose a primary amine for subsequent reactions.[3][4] The 6-carbon aliphatic chain (hexane) acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.

These application notes provide detailed protocols for the use of Fmoc-1,6-diaminohexane as a linker in various bioconjugation applications, including the synthesis of antibody-drug conjugates (ADCs), peptide modification, and immobilization of biomolecules onto solid supports.

Key Applications

-

Antibody-Drug Conjugates (ADCs): Fmoc-1,6-diaminohexane can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.[1][5] The linker's stability in circulation and subsequent cleavage within the target cell are critical for the efficacy and safety of the ADC.[6][7]

-

Peptide Synthesis and Modification: In solid-phase peptide synthesis (SPPS), this linker can be incorporated to introduce a primary amine at a specific position for further derivatization, such as the attachment of labels or other functional moieties.[8][9][10]

-

Surface Immobilization: Biomolecules such as proteins, enzymes, or antibodies can be covalently attached to solid supports (e.g., beads, slides) functionalized with this linker for applications in diagnostics, biocatalysis, and affinity chromatography.[3][11]

Data Presentation

Table 1: Physicochemical Properties of Fmoc-1,6-diaminohexane Hydrochloride

| Property | Value | Reference(s) |

| Synonyms | N-Fmoc-1,6-hexanediamine hydrochloride | [2] |

| CAS Number | 166410-37-3, 945923-91-1 | [2] |

| Molecular Formula | C₂₁H₂₆N₂O₂·HCl | [2][12] |

| Molecular Weight | 374.9 g/mol | [2][12] |

| Appearance | White crystalline powder | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Melting Point | ~160 °C | [2] |

| Storage Conditions | Store at ≤ -4 °C | [2] |

Table 2: Representative Reaction Conditions and Outcomes for Bioconjugation

Note: The following data are representative examples derived from studies using similar amine-containing linkers and EDC/NHS chemistry, as specific quantitative data for Fmoc-1,6-diaminohexane is not always published in a comparative format. Optimization is crucial for each specific application.

| Parameter | Antibody Conjugation | Peptide Labeling on Solid Support |

| Biomolecule | Monoclonal Antibody (e.g., Trastuzumab) | Resin-bound peptide |

| Linker | Fmoc-1,6-diaminohexane (after deprotection) | Fmoc-1,6-diaminohexane |

| Activation Chemistry | EDC/Sulfo-NHS | EDC/NHS |

| Molar Ratio (Biomolecule:Linker:EDC:NHS) | 1 : 10 : 50 : 50 | 1 : 5 : 10 : 10 |

| Reaction pH | 7.2 - 7.5 | 6.0 - 7.0 |

| Reaction Time | 2 - 4 hours | 1 - 2 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

| Typical Conjugation Efficiency/Yield | 60 - 80% | 80 - 95% |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | N/A |

Experimental Protocols

Protocol 1: Fmoc Deprotection of Fmoc-1,6-diaminohexane

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF

-

Diethyl ether (cold)

-

Nitrogen or argon gas

-

Reaction vessel

Procedure:

-

Dissolve this compound in a minimal amount of DMF in a reaction vessel.

-

Add the 20% piperidine in DMF solution to the vessel. A typical ratio is 1:4 (linker solution:deprotection solution).

-

Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere (nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, precipitate the deprotected linker by adding cold diethyl ether.

-

Centrifuge the mixture and decant the supernatant.

-

Wash the pellet with cold diethyl ether two more times.

-

Dry the resulting 1,6-diaminohexane linker under a stream of nitrogen. The product is now ready for the conjugation step.

Protocol 2: Conjugation of Deprotected 1,6-Diaminohexane to a Carboxyl-Containing Biomolecule (e.g., Antibody) using EDC/Sulfo-NHS Chemistry

This protocol outlines the covalent attachment of the deprotected diaminohexane linker to a biomolecule containing carboxyl groups (e.g., aspartic or glutamic acid residues in a protein).

Materials:

-

Deprotected 1,6-diaminohexane linker (from Protocol 1)

-

Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.2)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Quenching Solution: 1 M Tris-HCl, pH 8.5

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Biomolecule Preparation: Dissolve the biomolecule in the Activation Buffer.

-

Activation of Carboxyl Groups:

-

Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

-

Add EDC and Sulfo-NHS to the biomolecule solution. A typical molar excess is 50-100 fold for EDC and Sulfo-NHS over the biomolecule.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

-

-

Conjugation:

-

Dissolve the deprotected 1,6-diaminohexane linker in the Activation Buffer.

-

Add the linker solution to the activated biomolecule solution. A typical molar excess of the linker is 10-20 fold over the biomolecule.

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

-

Purification: Purify the resulting bioconjugate to remove excess linker and reagents. This is typically achieved by size-exclusion chromatography or extensive dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Analyze the purified conjugate by SDS-PAGE, HPLC, and mass spectrometry to confirm conjugation and determine the conjugation ratio.

Visualizations

Caption: Experimental workflow for bioconjugation using Fmoc-1,6-diaminohexane.

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

References

- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent advances in covalent, site-specific protein immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safety-Catch Linkers for Solid-Phase Peptide Synthesis | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel antibody drug conjugate linker - Debiopharm [debiopharm.com]

- 8. researchgate.net [researchgate.net]

- 9. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 10. Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

Application Notes and Protocols: Coupling of Fmoc-1,6-diaminohexane hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker used extensively in solid-phase synthesis, bioconjugation, and materials science. It incorporates a flexible six-carbon aliphatic chain (diaminohexane), which serves as a spacer arm. One amine is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the other is present as a hydrochloride salt. This configuration allows for the directed, sequential coupling of the linker to a solid support or molecule via its free amine, followed by the removal of the Fmoc group to expose a new primary amine for further functionalization.

Key Applications:

-

Solid-Phase Peptide Synthesis (SPPS): Used to introduce a spacer arm between the resin and the peptide, which can improve peptide cleavage yields and solubility. It is also employed in the synthesis of peptide amides and complex peptide structures.

-

Affinity Ligand Synthesis: The diaminohexane spacer is ideal for attaching small molecules, peptides, or other ligands to a solid matrix (e.g., for affinity chromatography) while minimizing steric hindrance and maintaining the ligand's biological activity.

-

Bioconjugation: Facilitates the linkage of peptides to various biomolecules, a critical step in the development of targeted drug delivery systems and diagnostic tools.

-

Surface Modification and Materials Science: Employed to functionalize surfaces (e.g., nanoparticles, microarrays) with primary amines for subsequent covalent attachment of bioactive molecules.

The hydrochloride salt form necessitates neutralization with a non-nucleophilic base prior to the coupling reaction to liberate the free primary amine. The choice of coupling reagent, base, and reaction conditions is critical to achieving high coupling efficiency and preventing side reactions.

Comparative Data on Coupling Reagents

The efficiency of the amide bond formation between the free amine of 1,6-diaminohexane and a carboxyl group on a solid support is highly dependent on the activation method. While specific quantitative data for this compound is not always published in comparative studies, the following table summarizes typical performance characteristics of common coupling reagents extrapolated from their use with sterically unhindered primary amines and in standard solid-phase peptide synthesis (SPPS).

| Coupling Reagent Class | Example Reagent(s) | Base (Equivalents) | Typical Coupling Time | Estimated Efficiency | Advantages & Disadvantages |

| Carbodiimides | DIC / HOBt | DIPEA (2-4 eq.) | 60 - 120 min | >95% | Advantages: Cost-effective, low risk of racemization with HOBt. Disadvantages: Slower reaction rates; formation of insoluble urea (B33335) byproducts (with DCC); potential for N-acylurea formation. |

| Aminium/Uronium Salts | HBTU / HCTU | DIPEA (2-4 eq.) | 15 - 60 min | >99% | Advantages: Very fast and highly efficient; byproducts are water-soluble. Disadvantages: Higher cost; potential for guanidinylation of the free amine if excess reagent is used. |

| Phosphonium Salts | PyBOP / PyAOP | DIPEA (2-4 eq.) | 15 - 60 min | >99% | Advantages: Rapid and highly efficient, similar to HBTU; byproducts are generally not problematic. Disadvantages: Higher cost; byproducts can be hazardous (BOP). |

-

DIC: N,N'-Diisopropylcarbodiimide

-

HOBt: 1-Hydroxybenzotriazole

-

DIPEA: N,N'-Diisopropylethylamine

-

HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

-

HCTU: O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

-

PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

Experimental Protocols

This section provides a detailed protocol for the manual coupling of this compound to a carboxyl-terminated solid-phase resin (e.g., Wang resin, 2-Chlorotrityl resin pre-loaded with a dicarboxylic acid).

Protocol 1: Coupling of this compound to Carboxyl-Terminated Resin

This protocol describes the activation of the resin's carboxyl groups and subsequent coupling of the linker.

Materials:

-

Carboxyl-terminated resin (e.g., Wang resin, 100-200 mesh, ~1.0 mmol/g loading)

-

This compound

-

Coupling Reagent (e.g., HCTU)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel with a frit

-

Shaker or rocker for agitation

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin (e.g., 250 mg for a 0.25 mmol scale synthesis) into the synthesis vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.

-

After swelling, drain the DMF.

-

-

Linker and Activation Solution Preparation (Perform during last 15 mins of resin swelling):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading; e.g., 0.75 mmol) and the coupling reagent (e.g., HCTU, 2.9 equivalents; 0.725 mmol) in DMF (approx. 5 mL).

-

Add DIPEA (6 equivalents; 1.5 mmol) to the vial. The first 3 equivalents neutralize the hydrochloride salt and the resin's carboxyl groups, and the additional 3 equivalents facilitate the coupling reaction.

-

Mix the solution gently for 1-2 minutes. This is the "pre-activation" step.

-

-

Coupling Reaction:

-

Drain the swelling solvent from the resin.

-

Immediately add the prepared linker/activation solution to the swollen resin.

-

Ensure the solution fully covers the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

After the coupling reaction, drain the solution from the vessel.

-

Wash the resin extensively to remove excess reagents and byproducts. Perform the following washes, using ~10 mL of solvent per gram of resin for each wash and agitating for 1 minute:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Optional: Capping of Unreacted Carboxyl Groups:

-

To block any unreacted carboxyl groups and prevent side reactions in subsequent steps, a capping step can be performed. Prepare a solution of 10% acetic anhydride (B1165640) and 10% DIPEA in DMF.

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin as described in step 4.

-

-

Final Wash and Drying:

-

Wash the resin with DCM (3 times) and then with methanol (B129727) or diethyl ether (3 times) to shrink the resin for drying.

-

Dry the resin under a high vacuum for at least 4 hours.

-

Protocol 2: Fmoc Deprotection

This protocol is performed after the linker has been successfully coupled to expose the terminal amine for further synthesis.

Materials:

-

Resin from Protocol 1

-

20% Piperidine (B6355638) in DMF (v/v)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

Procedure:

-

Resin Preparation:

-

Swell the dried resin from Protocol 1 in DMF for 30-60 minutes.

-

Drain the DMF.

-

-

Fmoc Removal:

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for an initial 3 minutes, drain, and add a fresh aliquot of the 20% piperidine solution.

-

Continue to agitate for an additional 15-20 minutes.

-

-

Washing:

-

Drain the piperidine solution.

-

Wash the resin thoroughly to remove piperidine and the dibenzofulvene byproduct. Perform the following washes:

-

DMF (5-7 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

The resin now has a free primary amine at the end of the spacer arm and is ready for the next step in the synthesis.

Visualizations

Logical Flow of the Coupling Reaction

The following diagram illustrates the key chemical transformations and logical steps involved in activating the resin and coupling the diamine linker.

Caption: Chemical logic of resin activation, linker neutralization, and final coupling.

Experimental Workflow for Coupling Protocol

This diagram outlines the sequential steps of the laboratory protocol for coupling the linker to the resin.

Caption: Step-by-step experimental workflow for linker coupling to a solid support.

Application Notes and Protocols: Fmoc Deprotection of 1,6-Diaminohexane Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in solid-phase synthesis, particularly in the construction of peptides, oligonucleotides, and various molecular probes. Its key advantage lies in its stability to a wide range of reagents and its lability under mild basic conditions, which allows for orthogonal deprotection strategies. The 1,6-diaminohexane linker is a common aliphatic spacer used to conjugate molecules of interest, such as fluorophores, drugs, or affinity ligands, to a solid support or another molecule. This document provides a detailed protocol for the deprotection of an Fmoc-protected 1,6-diaminohexane linker, a crucial step in preparing the linker for subsequent conjugation.

The deprotection of the Fmoc group is typically achieved through a β-elimination mechanism initiated by a secondary amine base, most commonly piperidine (B6355638).[1][2][3][4] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine to form a stable adduct.[2][3] This process regenerates the free primary amine on the 1,6-diaminohexane linker, making it available for the next synthetic step.

Data Presentation: Fmoc Deprotection Conditions

The efficiency of Fmoc deprotection is influenced by the choice of base, its concentration, and the reaction time. The following table summarizes typical conditions used for Fmoc removal, primarily derived from solid-phase peptide synthesis (SPPS) literature, which are directly applicable to linkers on a solid support.

| Deprotection Reagent | Concentration (v/v) in DMF | Typical Reaction Time | Number of Treatments | Notes |

| Piperidine | 20% | 5 - 20 minutes | 2 | The most common and effective reagent for Fmoc deprotection.[3][5][6] |

| Piperidine | 30% | 10 minutes | 1-2 | A higher concentration can be used to shorten the reaction time.[6] |

| Piperidine | 50% | < 5 minutes | 1-2 | Used for very rapid deprotection. |

| 4-Methylpiperidine (4-MP) | 20% | 10 minutes | 2 | An alternative to piperidine with similar efficiency.[7] |

| Piperazine (PZ) | 10% (w/v) in 9:1 DMF/Ethanol | 3 minutes (with microwave) | 2 | A less toxic alternative to piperidine, often used with microwave assistance.[2] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% | Variable | 1-2 | A stronger, non-nucleophilic base; may increase the risk of side reactions.[8] |

Experimental Protocol: Fmoc Deprotection of Solid-Phase Anchored 1,6-Diaminohexane

This protocol details the removal of the Fmoc protecting group from a 1,6-diaminohexane linker that is covalently attached to a solid support (e.g., resin).

Materials:

-

Fmoc-protected 1,6-diaminohexane functionalized solid support (e.g., resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvent: DMF

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)

-

Shaker or rocker

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling:

-

Place the Fmoc-1,6-diaminohexane functionalized resin into the solid-phase synthesis vessel.

-

Add sufficient DMF to swell the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

-

-

Initial DMF Wash:

-

After swelling, drain the DMF from the synthesis vessel.

-

Wash the resin with three portions of DMF (approximately 10 mL per gram of resin for each wash) to remove any residual impurities. Drain the solvent after each wash.

-

-

Fmoc Deprotection (First Treatment):

-

Add the 20% piperidine in DMF deprotection solution to the swollen resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 3-5 minutes.[3][5]

-

Drain the deprotection solution. This solution will contain the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance that can be used for monitoring.

-

-

Fmoc Deprotection (Second Treatment):

-

Thorough Washing:

-

Wash the resin extensively with DMF (5-7 times, approximately 10 mL per gram of resin for each wash) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[3] Residual piperidine can interfere with subsequent coupling reactions.

-

-

Solvent Exchange and Drying (Optional, if proceeding to a non-DMF based reaction or for storage):

-

Wash the resin with DCM (3 times) to remove the DMF.

-

Wash the resin with MeOH (3 times) to facilitate drying.

-

Dry the resin under a stream of inert gas or in a vacuum desiccator.

-

-

Confirmation of Deprotection (Optional):

-

A qualitative Kaiser test (ninhydrin test) can be performed on a small sample of the resin beads. A positive result (blue color) indicates the presence of free primary amines, confirming successful Fmoc deprotection.

-

Visualizations

Caption: Experimental workflow for the Fmoc deprotection of a 1,6-diaminohexane linker.

Caption: Simplified mechanism of Fmoc deprotection using piperidine.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

Application of Fmoc-1,6-diaminohexane in Targeted Drug Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-1,6-diaminohexane hydrochloride is a versatile bifunctional linker utilized in the synthesis of targeted drug delivery systems.[1] Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the terminal amines of a hexane-1,6-diamine spacer. The Fmoc group is a base-labile protecting group commonly employed in solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of peptides or other ligands.[1][2] The second terminal amine remains free to be conjugated to a therapeutic agent, making this linker ideal for constructing drug conjugates.

The hexane-1,6-diamine spacer provides a flexible and hydrophilic linkage between the targeting moiety and the drug, which can be crucial for maintaining the biological activity of both components and for the overall pharmacokinetic profile of the conjugate. This application note provides detailed protocols for the use of Fmoc-1,6-diaminohexane in the synthesis of targeted drug-conjugates, specifically focusing on peptide-drug conjugates (PDCs).

Principle of Application

The core utility of Fmoc-1,6-diaminohexane in targeted drug delivery lies in its role as a linker to covalently attach a targeting ligand (e.g., a peptide) to a therapeutic drug. The synthesis is typically performed on a solid support (resin). The Fmoc-protected amine allows for the assembly of a peptide chain using standard Fmoc-based solid-phase peptide synthesis. Once the peptide is synthesized, the free amine of the diaminohexane linker is coupled to the drug molecule. Finally, the entire peptide-drug conjugate is cleaved from the solid support.

The resulting conjugate can then be targeted to specific cells or tissues that express the receptor for the peptide ligand, thereby increasing the concentration of the drug at the site of action and reducing off-target toxicity.

Key Applications

-

Peptide-Drug Conjugates (PDCs): Development of targeted cancer therapies where a cytotoxic drug is linked to a peptide that targets tumor-specific receptors.

-

Bioconjugation: Linking peptides to various biomolecules for diagnostic and therapeutic purposes.[1]

-

Functionalized Materials: Creation of functionalized polymers for advanced materials science applications.[1]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a C-terminal Fmoc-1,6-diaminohexane Linker

This protocol describes the manual solid-phase synthesis of a model peptide on a Rink Amide resin, incorporating the Fmoc-1,6-diaminohexane linker at the C-terminus.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the peptide synthesis vessel.

-

Fmoc Deprotection of Resin:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-1,6-diaminohexane:

-

In a separate vial, dissolve 3 equivalents of this compound, 3 equivalents of HOBt, and 3 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIPEA to the solution and pre-activate for 10 minutes.

-

Add the activated linker solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Perform a Kaiser test to confirm the absence of free amino groups. If the test is positive, repeat the coupling step.

-

-

Peptide Chain Elongation:

-

Fmoc Deprotection: Deprotect the Fmoc group from the linker as described in step 2.

-

Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using the same coupling procedure as in step 3.

-

-

N-terminal Modification (Optional): After the final amino acid coupling and deprotection, the N-terminus can be modified (e.g., acetylation) if required.

-

Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Conjugation of a Drug to the Resin-Bound Peptide

This protocol outlines the coupling of a drug with a carboxylic acid functional group to the free amine of the 1,6-diaminohexane linker.

Materials:

-

Peptide-resin from Protocol 1

-

Drug with a carboxylic acid group

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt

-

Base: DIPEA

-

Solvent: DMF

Procedure:

-

Fmoc Deprotection of the Linker:

-

Swell the peptide-resin in DMF.

-

Deprotect the Fmoc group from the N-terminus of the peptide chain by treating with 20% piperidine in DMF as described in Protocol 1, Step 2. This step is crucial to expose the amine for drug conjugation.

-

-

Drug Activation:

-

In a separate vial, dissolve 3 equivalents of the drug, 3 equivalents of HATU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 10 minutes.

-

-

Drug Conjugation:

-

Add the activated drug solution to the resin.

-

Agitate the mixture for 4-24 hours at room temperature. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

Protocol 3: Cleavage and Purification of the Peptide-Drug Conjugate

This protocol describes the final cleavage of the conjugate from the resin and its subsequent purification.

Materials:

-

Drug-conjugated resin from Protocol 2

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Cold diethyl ether

-

Solvents for HPLC: Acetonitrile, water, 0.1% TFA

-

Preparative HPLC system with a C18 column

Procedure:

-

Cleavage:

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

-

Precipitation and Collection:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide-drug conjugate by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitate.

-

Wash the pellet with cold diethyl ether and dry.

-

-

Purification:

-

Dissolve the crude conjugate in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Purify the conjugate using preparative HPLC with a C18 column.

-

Collect the fractions containing the pure product and lyophilize to obtain the final peptide-drug conjugate.

-

Data Presentation

The following tables provide hypothetical but representative quantitative data for the synthesis and characterization of a peptide-drug conjugate using the Fmoc-1,6-diaminohexane linker.

Table 1: Synthesis Yields

| Step | Product | Starting Material | Molar Equivalents | Yield (%) |

| 1 | Fmoc-1,6-diaminohexane-Resin | Rink Amide Resin | 3 | >95 (based on substitution) |

| 2 | Peptide-Linker-Resin | Fmoc-1,6-diaminohexane-Resin | 3 (per amino acid) | ~99 (per coupling step) |